(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Overview
Description
(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is a chiral compound that belongs to the class of pseudoephedrine derivatives. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with pseudoephedrine and ®-2-methylhydrocinnamic acid.
Amidation Reaction: The key step involves the formation of an amide bond between pseudoephedrine and ®-2-methylhydrocinnamic acid. This is usually achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
High-Throughput Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting adrenergic receptors.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Researchers utilize this compound to study the effects of chiral amides on biological systems, including their interaction with enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various physiological effects, including vasoconstriction and bronchodilation, which are characteristic of adrenergic agonists.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A common decongestant with similar adrenergic activity.
Ephedrine: Another adrenergic agonist with a slightly different structure and pharmacological profile.
Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.
Uniqueness
(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other related compounds.
Properties
IUPAC Name |
(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSOZNKAYZZSLZ-JTDSTZFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446599 | |
Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159345-06-9 | |
Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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